Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 7674-48-8
VCID: VC0104551
InChI: InChI=1S/C7H5N5O3.Na/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15;/h1H,(H,14,15)(H3,8,9,11,12,13);/q;+1/p-1
SMILES: C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)[O-].[Na+]
Molecular Formula: C₇H₄N₅NaO₃
Molecular Weight: 229.13

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate

CAS No.: 7674-48-8

Cat. No.: VC0104551

Molecular Formula: C₇H₄N₅NaO₃

Molecular Weight: 229.13

* For research use only. Not for human or veterinary use.

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate - 7674-48-8

Specification

CAS No. 7674-48-8
Molecular Formula C₇H₄N₅NaO₃
Molecular Weight 229.13
IUPAC Name sodium;2-amino-4-oxo-3H-pteridine-6-carboxylate
Standard InChI InChI=1S/C7H5N5O3.Na/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15;/h1H,(H,14,15)(H3,8,9,11,12,13);/q;+1/p-1
SMILES C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Properties

Molecular Structure

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is derived from 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid (also known as pterin-6-carboxylic acid) . The basic structure consists of a pteridine ring system, which is a nitrogen-containing heterocyclic compound formed by the fusion of pyrimidine and pyrazine rings. The compound contains an amino group at position 2, an oxo group at position 4, and a carboxylate group at position 6. The carboxylate group is ionically bonded to a sodium cation, forming the salt.

The molecular formula of the sodium salt can be represented as C₇H₄N₅O₃Na, derived from the parent acid (C₇H₅N₅O₃) . The molecular weight of the sodium salt is approximately 229.13 g/mol, compared to 207.15 g/mol for the parent acid .

Physical Properties

Based on the properties of related compounds and the parent acid, sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is likely to be a crystalline solid with a higher solubility in water compared to the parent acid due to its ionic nature. The parent acid has a predicted melting point of approximately 217.69°C and a predicted boiling point of 608.74°C at 760 mmHg .

As a sodium salt, the compound would exhibit increased solubility in polar solvents compared to the parent acid. This enhanced solubility makes it potentially more suitable for biological and pharmaceutical applications where aqueous solutions are preferred.

The table below summarizes the predicted physical properties of sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate compared to its parent acid:

PropertyParent AcidSodium Salt (predicted)
Molecular Weight207.15 g/mol229.13 g/mol
Physical StateSolidSolid
ColorYellow to orangeYellow to orange
Solubility in WaterLimitedEnhanced
Melting Point217.69°C (predicted)Higher than parent acid
Density2.16 g/cm³ (predicted)Similar to parent acid

Chemical Properties

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate possesses several reactive functional groups that contribute to its chemical behavior. The carboxylate group at position 6 is particularly important as it represents the site where the sodium ion is attached, replacing the proton of the carboxylic acid group in the parent compound.

The amino group at position 2 can participate in various reactions typical of aromatic amines, including nucleophilic substitution reactions. The oxo group at position 4 contributes to the compound's ability to engage in hydrogen bonding and can undergo various transformations including reduction to hydroxyl groups.

As a pteridine derivative, the compound can participate in various chemical reactions including oxidation-reduction reactions, particularly involving the pteridine ring system; nucleophilic substitution reactions at specific positions of the ring; complexation with metal ions through the nitrogen atoms and the carboxylate group; and acid-base reactions, with the sodium salt acting as a weak base in aqueous solutions.

Synthesis and Preparation

Common Synthetic Routes

The synthesis of sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate typically begins with the preparation of the parent acid (2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid), followed by neutralization with a sodium base such as sodium hydroxide or sodium bicarbonate.

The parent acid can be synthesized through several routes, with one common approach involving multi-step organic reactions starting from appropriate precursors. Based on synthetic methods for similar pteridine derivatives, one potential synthetic route might involve starting with 2,4,5-triaminopyrimidine as a precursor, reacting with an appropriate carboxylic acid derivative to form the pteridine ring system, followed by oxidation and cyclization steps to form the pteridine-6-carboxylic acid, and finally neutralization with a sodium base to form the sodium salt.

The specific reaction conditions, including temperature, pH, and solvent systems, must be carefully controlled to achieve optimal yields and purity. The synthesis often requires expertise in heterocyclic chemistry and may involve multiple purification steps.

Industrial Production Methods

Industrial production of sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate would likely involve scaling up the laboratory synthetic methods with modifications to improve efficiency, yield, and cost-effectiveness. The process would typically include large-scale synthesis of the parent acid using optimized reaction conditions, controlled neutralization with sodium hydroxide to form the sodium salt, purification processes such as recrystallization, filtration, and drying, and quality control testing to ensure consistent purity and properties.

Industrial production would require careful consideration of safety measures, especially when handling large quantities of reagents and managing potential hazards associated with the synthesis. The process would also need to comply with relevant regulatory standards for chemical production.

Biological Activity and Biochemical Significance

Role in Folate Metabolism

Given its structural relationship to pterins and folates, sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate may play a role in folate metabolism pathways. Pteridine derivatives are known to interact with enzymes involved in the synthesis and metabolism of folates, which are essential for various biological processes including DNA synthesis and repair.

The compound's structural similarity to components of the folate pathway suggests potential interactions with enzymes such as dihydropteroate synthase and dihydrofolate reductase. These enzymes are critical in the synthesis of folate derivatives essential for cell division and growth.

Research on related pteridine compounds has demonstrated their significance in one-carbon metabolism, a process fundamental to amino acid synthesis, nucleotide formation, and methylation reactions. The pteridine ring structure is particularly important in these biochemical processes, serving as a recognition element for various enzymes in the folate pathway.

Enzyme Interactions

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate, like its parent acid, may function as a substrate, inhibitor, or modulator of various enzymes. The presence of the carboxylate group, along with the pteridine ring system, provides potential binding sites for interaction with enzyme active sites.

Research on related pteridine compounds has shown interaction with enzymes including dihydropteroate synthase, dihydrofolate reductase, various pteridine-dependent enzymes, and enzymes involved in redox metabolism.

These interactions could have implications for both normal cellular functions and potential therapeutic applications in disorders related to folate metabolism. The specificity of these interactions is determined by the unique structural features of the compound, including the position of functional groups and the electronic distribution within the pteridine ring system.

Therapeutic AreaPotential ApplicationMechanism of Action
OncologyAntifolate agent in cancer therapyInhibition of folate-dependent enzymes in rapidly dividing cells
ImmunologyTreatment of autoimmune disordersModulation of immune cell proliferation and function
Infectious DiseaseAntimicrobial agentInterference with microbial folate synthesis
Metabolic DisordersManagement of inborn errors of metabolismReplacement or modulation of deficient metabolic pathways

The enhanced solubility of the sodium salt compared to the parent acid could provide advantages in drug formulation and delivery, potentially improving bioavailability and therapeutic efficacy.

Research Applications

Pharmaceutical Research

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate has significant potential in pharmaceutical research, particularly in the development of drugs targeting folate-dependent processes. The compound's structural features make it a potential scaffold for designing new drugs with improved properties.

Research directions may include development of novel antifolate drugs with enhanced selectivity, creation of pteridine-based inhibitors for specific enzyme targets, investigation of structure-activity relationships to optimize therapeutic properties, and exploration of drug delivery systems exploiting the compound's solubility characteristics.

The potential of this compound as a lead structure for drug development is enhanced by its well-defined chemical properties and the extensive knowledge base regarding the biological activities of pteridine derivatives. Structure-based drug design approaches can leverage these properties to create targeted therapeutics with optimized efficacy and reduced side effects.

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying various biological processes including investigation of folate metabolism pathways, study of pteridine-dependent enzyme mechanisms, analysis of redox processes involving pteridine derivatives, and exploration of cellular responses to pteridine compounds.

The compound's well-defined structure and properties make it useful as a standard or reference material in biochemical assays and experiments. Researchers can use it to probe specific biochemical pathways and to develop new analytical methods for studying pteridine-related processes.

Recent studies with similar pteridine derivatives have yielded important insights into fundamental biochemical processes, including the mechanisms of enzyme catalysis, the regulation of metabolic pathways, and the role of cofactors in enzymatic reactions. These findings underscore the continuing importance of pteridine research in advancing our understanding of biological systems.

Material Science Applications

Beyond biological applications, sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate may have potential applications in material science. The compound's unique chemical structure, with multiple functional groups and a heterocyclic core, could be exploited in development of sensors and probes based on specific molecular interactions, creation of functional materials with specialized properties, design of catalysts for specific chemical transformations, and incorporation into polymers or other materials to impart specific functionalities.

The pteridine ring system, with its extended conjugated structure and multiple binding sites, provides a versatile platform for developing materials with unique optical, electronic, or catalytic properties. These characteristics could be particularly valuable in the design of advanced materials for applications in sensing, catalysis, and electronics.

Comparative Analysis with Related Compounds

Comparison with Parent Acid

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate differs from its parent acid (2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid) primarily in its ionic state and solubility properties. The table below compares key properties of the two compounds:

Property2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acidSodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate
Molecular FormulaC₇H₅N₅O₃C₇H₄N₅O₃Na
Molecular Weight207.15 g/mol 229.13 g/mol
Water SolubilityLimitedEnhanced
Acid-Base PropertiesAcidicSlightly basic
Stability in SolutionModerateEnhanced
BioavailabilityLowerPotentially higher

The sodium salt form generally offers advantages in terms of solubility, stability, and bioavailability, making it potentially more suitable for certain applications, particularly in biological and pharmaceutical contexts.

Comparison with Other Pteridine Derivatives

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate belongs to a broader family of pteridine derivatives, each with distinct properties and applications. Comparing this compound with other pteridine derivatives provides insight into structure-activity relationships and potential applications.

CompoundStructureKey PropertiesApplications
Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylatePteridine with carboxylate at position 6Enhanced solubility, potential enzyme interactionsPharmaceutical research, biochemical studies
2-Amino-4,7-dioxo-1,8-dihydropteridine-6-carboxylic acidPteridine with additional oxo group at position 7Different redox properties, altered enzyme interactionsEnzyme inhibition studies, metabolic research
2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridinePteridine with pyrophosphate group High energy phosphate bonds, substrate for specific enzymesMetabolic pathway studies, enzyme research

Understanding these structural and functional relationships is crucial for predicting biological activities and designing compounds with specific properties for targeted applications. The variations in functional groups and their positions within the pteridine ring system lead to distinct chemical and biological properties, allowing researchers to select or design compounds with optimal characteristics for specific applications.

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